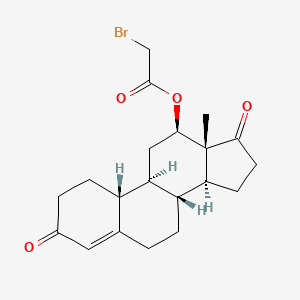

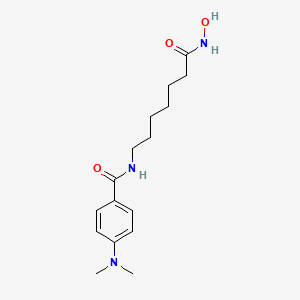

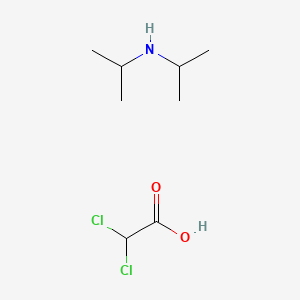

![molecular formula C21H25NO11 B1201644 (2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid CAS No. 59322-44-0](/img/structure/B1201644.png)

(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

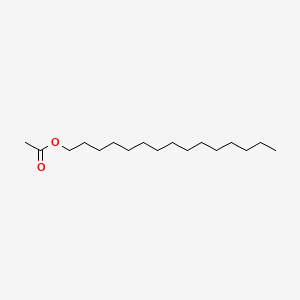

Methylumbelliferyl sialic acid is a synthetic compound widely used as a fluorogenic substrate in biochemical assays. It is particularly valuable in the study of sialidase (neuraminidase) activity, an enzyme responsible for the hydrolysis of sialic acid residues from glycoproteins and glycolipids. The compound’s fluorescence properties make it an excellent tool for detecting and quantifying enzymatic activity in various biological and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylumbelliferyl sialic acid can be synthesized through anomer-oriented synthetic pathways. The preparation involves the derivatization of N-acetylneuraminic acid at the C-5 position to produce both α- and β-anomers of methylumbelliferyl sialic acid glycosides. The α-anomers are accessed via reagent control using additives such as acetonitrile and tetrabutylammonium iodide, while the β-anomers are synthesized through a diastereoselective addition reaction of iodine and the aglycone to the corresponding glycal, followed by reduction of the resulting 3-iodo compounds .

Industrial Production Methods: Industrial production of methylumbelliferyl sialic acid typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yields and stereoselectivity, ensuring the production of pure and consistent batches of the compound for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Methylumbelliferyl sialic acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant, as it involves the cleavage of the glycosidic bond by sialidases, releasing the fluorescent methylumbelliferone moiety .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by sialidases under physiological conditions.

Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.

Major Products: The primary product of the hydrolysis reaction is methylumbelliferone, a fluorescent compound that can be easily detected and quantified. Other reactions may yield modified sialic acid derivatives with different functional groups .

Scientific Research Applications

Methylumbelliferyl sialic acid has a wide range of scientific research applications, including:

Biochemistry: Used as a substrate to study sialidase activity and specificity.

Chemistry: Utilized in the synthesis of sialic acid derivatives for research purposes.

Industry: Applied in the development of novel therapeutic agents and diagnostic tools.

Mechanism of Action

Methylumbelliferyl sialic acid exerts its effects through the hydrolysis of its glycosidic bond by sialidases. The enzyme cleaves the bond, releasing the fluorescent methylumbelliferone moiety. This fluorescence can be measured to quantify sialidase activity. The molecular targets involved in this process are the sialic acid residues on glycoproteins and glycolipids, which are hydrolyzed by the sialidase enzyme .

Comparison with Similar Compounds

Methylumbelliferyl sialic acid is unique due to its fluorogenic properties, which make it an excellent tool for detecting and quantifying enzymatic activity. Similar compounds include:

4-Methylumbelliferyl N-acetylneuraminic acid: Another fluorogenic substrate used in sialidase assays.

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid: A substrate used for studying neuraminidase activity.

These compounds share similar applications but differ in their specific structural modifications and the resulting fluorescence properties.

Properties

CAS No. |

59322-44-0 |

|---|---|

Molecular Formula |

C21H25NO11 |

Molecular Weight |

467.4 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H25NO11/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30)/t13-,14+,17+,18+,19+,21+/m0/s1 |

InChI Key |

KKDWIUJBUSOPGC-GKHMPSLRSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O |

Synonyms |

2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid 4-methylcoumarin-7-yl-5-acetamido-3,5-dideoxy-alpha-glycero-galacto-2-nonulopyranosidonic acid 4-methylumbelliferone N-acetyl neuraminic acid ketoside 4-methylumbelliferyl alpha-ketoside of N-acetylneuraminic acid 4MU-NANA MUNANA compound |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.